

An In-Depth Technical Guide to 1-Ethyl-1-methylpyrrolidinium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-1-methylpyrrolidinium bromide**

Cat. No.: **B1360189**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylpyrrolidinium bromide is a quaternary ammonium salt that exists as an ionic liquid. Ionic liquids are a class of salts that are liquid at or near room temperature, and they have garnered significant interest in various scientific fields due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. This guide provides a comprehensive overview of the molecular structure, synthesis, and known properties of **1-Ethyl-1-methylpyrrolidinium bromide**, catering to a technical audience in research and development.

Molecular Structure and Properties

1-Ethyl-1-methylpyrrolidinium bromide is composed of a 1-ethyl-1-methylpyrrolidinium cation and a bromide anion. The cationic component features a five-membered pyrrolidine ring with a quaternary nitrogen atom. This nitrogen is substituted with both a methyl and an ethyl group, contributing to the asymmetry of the cation.

Physicochemical Properties

While detailed experimental data from peer-reviewed literature is scarce, the following table summarizes the key physicochemical properties of **1-Ethyl-1-methylpyrrolidinium bromide**.

gathered from various chemical supplier databases.

Property	Value	Source
Chemical Formula	C ₇ H ₁₆ BrN	[1] [2] [3] [4] [5] [6]
Molecular Weight	194.11 g/mol	[2] [4] [6]
CAS Number	69227-51-6	[2] [3] [4] [6]
Appearance	White to light yellow crystalline powder	---
Melting Point	>260 °C	
Solubility	Soluble in water	[3]

Ionic Interaction Diagram

The fundamental structure of **1-Ethyl-1-methylpyrrolidinium bromide** is defined by the electrostatic interaction between the positively charged 1-ethyl-1-methylpyrrolidinium cation and the negatively charged bromide anion.

Caption: Ionic interaction between the cation and anion.

Synthesis

The primary method for the synthesis of **1-Ethyl-1-methylpyrrolidinium bromide** is through the quaternization of N-methylpyrrolidine.[\[2\]](#)[\[7\]](#) This reaction involves the nucleophilic attack of the tertiary amine, N-methylpyrrolidine, on the electrophilic carbon of an ethylating agent, typically bromoethane.

General Experimental Protocol:

Materials:

- N-methylpyrrolidine
- Bromoethane

- Anhydrous solvent (e.g., acetonitrile, acetone, or diethyl ether)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a stoichiometric equivalent of bromoethane to the solution at room temperature. The reaction is exothermic, so controlled addition is crucial.
- After the initial reaction subsides, the mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- The product, **1-Ethyl-1-methylpyrrolidinium bromide**, will precipitate out of the solution as a white solid.
- The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time may vary and should be optimized for yield and purity.

Experimental Characterization (Hypothetical Data)

While specific experimental data for **1-Ethyl-1-methylpyrrolidinium bromide** is not readily available in the public domain, this section outlines the expected characterization results based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl and methyl groups attached to the nitrogen, as well as the protons on the pyrrolidinium ring.

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ - (ring)	~3.5-3.8	Multiplet	4H
-CH ₂ - (ethyl)	~3.3-3.6	Quartet	2H
-CH ₃ (methyl)	~3.0-3.3	Singlet	3H
-CH ₂ - (ring)	~2.1-2.4	Multiplet	4H
-CH ₃ (ethyl)	~1.3-1.6	Triplet	3H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon	Expected Chemical Shift (ppm)
C=O (if present as impurity)	>160
Aromatic C (if present as impurity)	100-150
-CH ₂ - (ring, adjacent to N)	60-70
-CH ₂ - (ethyl)	50-60
-CH ₃ (methyl)	45-55
-CH ₂ - (ring)	20-30
-CH ₃ (ethyl)	10-15

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing arrangement. It would confirm the ionic nature of the compound and detail the coordination environment of the bromide anion with respect to the pyrrolidinium cation.

Applications and Future Directions

1-Ethyl-1-methylpyrrolidinium bromide is a versatile ionic liquid with potential applications in several areas:

- Electrolytes: Its ionic nature makes it a candidate for use in electrochemical devices such as batteries and supercapacitors.[\[8\]](#)
- Solvents in Organic Synthesis: As a "green" solvent, it can be an alternative to volatile organic compounds in various chemical reactions.[\[8\]](#)
- Catalysis: It can act as a catalyst or a catalyst support in chemical transformations.
- Material Science: It can be used in the synthesis of polymers and nanomaterials.[\[8\]](#)

Further research is needed to fully explore the potential of **1-Ethyl-1-methylpyrrolidinium bromide**. Detailed studies on its toxicological profile and biodegradability are essential for its widespread application, particularly in "green" chemistry. The synthesis of derivatives with modified alkyl chains on the pyrrolidinium ring could lead to the fine-tuning of its physicochemical properties for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethyl-1-methylpyrrolidinium bromide | C7H16N.Br | CID 112264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ETHYL-1-METHYLPYRROLIDINIUM BROMIDE | 69227-51-6 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 1-甲基-1-乙基溴化吡咯烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Ethyl-1-methylpyrrolidinium | C7H16N+ | CID 112265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 69227-51-6 CAS MSDS (1-ETHYL-1-METHYLPYRROLIDINIUM BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Sigma Aldrich 1-Ethyl-1-Methylpyrrolidinium Bromide 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Ethyl-1-methylpyrrolidinium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360189#molecular-structure-of-1-ethyl-1-methylpyrrolidinium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com